N-butylbutan-1-amine hydrochloride

Overview

Description

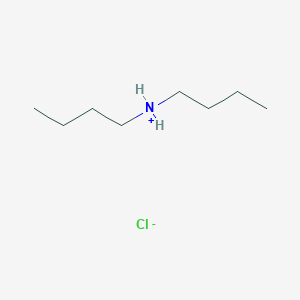

N-Butylbutan-1-amine hydrochloride (CAS 6287-40-7), also known as dibutylamine hydrochloride, is a secondary aliphatic amine salt with the molecular formula C₈H₂₀ClN (molecular weight: 165.70 g/mol). It is synthesized via the reaction of dibutylamine with hydrochloric acid. This compound is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its nucleophilic and basic properties. Its crystalline structure and high solubility in polar solvents like water and ethanol make it suitable for industrial applications .

Key properties:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylbutan-1-amine hydrochloride can be synthesized through the nucleophilic substitution of haloalkanes with ammonia or amines. One common method involves the reaction of butyl chloride with butylamine in the presence of a base, such as sodium hydroxide, to form N-butylbutan-1-amine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-butylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Substituted amines.

Scientific Research Applications

Pharmaceutical Applications

N-butylbutan-1-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of:

- Antidiabetic Agents : It is a precursor for tolbutamide, which is used to manage blood sugar levels in diabetic patients.

- Fungicides : The compound is involved in the synthesis of benomyl, a widely used fungicide in agriculture.

- Other Pharmaceuticals : It also finds applications in the synthesis of butamoxane, a drug used for treating cardiovascular issues.

Case Study: Synthesis of Tolbutamide

A study demonstrated the effective use of n-butylamine derivatives in synthesizing tolbutamide through a series of alkylation reactions. The use of this compound improved yield and reaction efficiency when compared to traditional methods.

Agricultural Applications

In agriculture, this compound is primarily used as a precursor for pesticides. Its derivatives are involved in the production of:

- Thiocarbazides : These compounds are crucial for developing herbicides and fungicides.

- Insecticides : The compound contributes to the formulation of various insecticides that are essential for crop protection.

Data Table: Agricultural Chemicals Derived from this compound

| Chemical Name | Type | Application |

|---|---|---|

| Thiocarbazide | Herbicide | Weed control in crops |

| Benomyl | Fungicide | Fungal disease management |

| Dibutylthiourea | Insecticide | Pest control |

Chemical Synthesis

This compound plays a role as a reagent in various chemical reactions typical of alkyl amines, including:

- Alkylation Reactions : It can undergo alkylation to form more complex amine structures.

- Condensation Reactions : The compound participates in condensation reactions with carbonyl compounds to form imines and other nitrogen-containing compounds.

Case Study: Schiff Base Formation

A recent study highlighted the use of this compound in synthesizing Schiff bases. By optimizing reaction conditions such as temperature and solvent choice, researchers achieved yields exceeding 90%, showcasing the compound's utility in organic synthesis.

Industrial Applications

In addition to its pharmaceutical and agricultural uses, this compound finds applications across various industries:

- Rubber Manufacturing : It is involved in producing rubber accelerators and vulcanization agents.

- Plasticizers : The compound is used to synthesize plasticizers that enhance the flexibility and durability of polymers.

Mechanism of Action

The mechanism of action of N-butylbutan-1-amine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. In industrial applications, it functions as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares N-butylbutan-1-amine hydrochloride with three analogs:

Comparative Analysis

Structural Differences and Physicochemical Behavior

- Branching vs. Linearity : The isopropyl group in N-isopropylbutan-1-amine hydrochloride introduces steric hindrance, reducing solubility in water compared to the linear n-butyl chains in the parent compound .

- Aromatic vs. Aliphatic Substituents : The 4-methylbenzyl group in N-(4-methylbenzyl)-1-butanamine hydrochloride enhances lipophilicity, making it more suitable for lipid-soluble drug formulations .

- Halogen Functionalization : The 3-chloropropyl group in N-(3-chloropropyl)-N,N-dibutylamine hydrochloride increases reactivity in nucleophilic substitution reactions, enabling its use in synthesizing antihistamines .

Research Findings

- Dielectric Properties : Studies on N-butylbutan-1-amine in solvent mixtures (e.g., with N,N-dimethylacetamide) reveal high relative permittivity, indicating strong dipole interactions. This property is critical for its use in ion-conductive materials .

- Thermal Stability : The decomposition temperature of This compound (215–217°C) exceeds that of its benzyl-substituted analogs, which likely decompose at lower temperatures due to aromatic ring instability .

Q & A

Q. How can researchers verify the purity and structural integrity of N-butylbutan-1-amine hydrochloride in synthetic preparations?

Basic Research Question

To confirm purity and structure, employ analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to verify molecular structure and detect impurities.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with reference standards.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS or GC-MS).

- Elemental Analysis : Validate empirical formula by measuring carbon, hydrogen, and nitrogen content.

Cross-referencing with databases (e.g., PubChem, CAS registry) ensures alignment with known identifiers (CAS 6287-40-7, MFCD00034885) .

Q. What experimental protocols are recommended for measuring thermophysical properties (density, speed of sound, refractive index) in binary mixtures containing this compound?

Basic Research Question

Key methodologies include:

- Density and Speed of Sound : Use a vibrating-tube densimeter (e.g., Anton Paar DSA 5000) calibrated at multiple temperatures (293.15–303.15 K). Ensure degassing of samples to eliminate air bubbles .

- Refractive Index : Employ an automated refractometer (e.g., Bellingham+Stanley RFM970) with temperature-controlled cells. Validate measurements against pure solvents (e.g., water or toluene) .

- Data Validation : Replicate measurements to assess precision (±0.0001 g/cm³ for density, ±0.1 m/s for sound speed) and compare with literature values for consistency .

Q. How can researchers resolve contradictions in molecular interaction data for amine-amide systems involving this compound?

Advanced Research Question

Address discrepancies through:

- Comparative Analysis : Evaluate experimental conditions (e.g., temperature, solvent purity) across studies. For example, excess permittivity (εrᴱ) data may vary due to solute-solvent hydrogen bonding or dipole interactions .

- Model Validation : Apply the Prigogine-Flory-Patterson (PFP) model to predict volumetric properties and compare with empirical data. Discrepancies may indicate limitations in assuming random mixing or ideal behavior .

- Systematic Error Checks : Re-examine instrumentation calibration (e.g., permittivity measurements using Agilent 4294A impedance analyzers) and sample preparation protocols .

Q. What computational models are suitable for predicting the thermodynamic behavior of this compound in solution?

Advanced Research Question

Advanced modeling approaches include:

- Extended Real Associated Solution (ERAS) Model : Predicts excess permittivity and volumetric properties by accounting for hydrogen bonding and association effects in amine-amide mixtures .

- COSMO-RS (Conductor-like Screening Model for Real Solvents) : Simulates activity coefficients and solvation free energy for solubility predictions.

- Molecular Dynamics (MD) Simulations : Analyze intermolecular forces (e.g., dipole-dipole interactions) using force fields parameterized for amines and amides .

Validate models against experimental density, sound speed, and permittivity datasets .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Key safety measures:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors or dust.

- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and consult safety data sheets (SDS) for first-aid guidelines .

Q. How should researchers integrate volumetric and dielectric data to interpret solute-solvent interactions in this compound systems?

Advanced Research Question

A multi-property analysis framework:

Volumetric Data : Calculate excess molar volumes (Vᴱ) to assess packing efficiency and intermolecular voids in mixtures .

Dielectric Data : Derive excess permittivity (εrᴱ) to quantify dipole alignment and hydrogen-bonding contributions. Negative εrᴱ values in DMA mixtures suggest disrupted solvent order, while positive values in aniline systems indicate enhanced polarization .

Cross-Correlation : Use Kirkwood correlation factors to link dielectric behavior with molecular orientation. Combine with sound speed data to infer compressibility and association strength .

Q. What are the limitations of current methodologies for studying this compound in complex mixtures?

Advanced Research Question

Critical limitations include:

- Temperature Sensitivity : Small temperature fluctuations (±0.1 K) significantly affect density and permittivity measurements, requiring precise thermostats .

- Model Assumptions : ERAS and PFP models may oversimplify non-ideal interactions in concentrated solutions.

- Instrument Resolution : Refractometers and densimeters with limited precision (±0.0002 nD) may obscure subtle property trends .

Propose iterative refinement of experimental designs and validation with complementary techniques (e.g., FT-IR for hydrogen bonding analysis).

Properties

IUPAC Name |

dibutylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYNBECIRXXOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH2+]CCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-40-7 | |

| Record name | 1-Butanamine, N-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6287-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.